molecular formula C11H12F3NO B14247773 2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide CAS No. 252580-25-9

2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide

Katalognummer: B14247773
CAS-Nummer: 252580-25-9
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: PXDNWFOSWNYVOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide is an organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a trifluorophenyl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide typically involves the reaction of 3,4,5-trifluoroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4,5-trifluoroaniline+2,2-dimethylpropanoyl chlorideThis compound\text{3,4,5-trifluoroaniline} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} 3,4,5-trifluoroaniline+2,2-dimethylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanamide, 2,2-dimethyl-N-(2,3,4-trifluorophenyl)
  • 2,2-Dimethyl-N-(2,4,5-trifluorophenyl)propanamide

Uniqueness

2,2-Dimethyl-N-(3,4,5-trifluorophenyl)propanamide is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups at the 3, 4, and 5 positions provide distinct electronic and steric effects compared to other isomers, potentially leading to different interaction profiles and applications.

Eigenschaften

CAS-Nummer

252580-25-9

Molekularformel

C11H12F3NO

Molekulargewicht

231.21 g/mol

IUPAC-Name

2,2-dimethyl-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C11H12F3NO/c1-11(2,3)10(16)15-6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,16)

InChI-Schlüssel

PXDNWFOSWNYVOM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC(=C(C(=C1)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.